Sobrepin

Description

Historical Discovery and Development

The historical discovery of Sobrepin traces back to the pioneering work of Italian chemist Ascanio Sobrero, who first identified this compound as an oxidation product of terpenes. The compound has been recognized in scientific literature since 1797, with its isolation in pure crystalline form achieved as early as 1851 by Sobrero himself, from whom the compound derives its nomenclature. This early discovery placed this compound among the first systematically studied terpenoid compounds, contributing significantly to the foundational understanding of terpene chemistry and oxidation processes.

Sobrero's methodical investigation of terpene oxidation products revealed that this compound could be obtained through controlled oxidation reactions of naturally occurring terpenes, particularly α-pinene. The subsequent research conducted by Sobrero and his contemporaries demonstrated that oxidation and reduction reactions of chiral pinene led to several possible isomers of related compounds, including both this compound and carvone derivatives. These investigations proved instrumental in elucidating the reaction mechanisms and structural properties of pinene and other fundamental terpenes, establishing a scientific framework that continues to influence modern terpenoid research.

The development of this compound as a recognized chemical entity progressed through successive decades of research, with scientists building upon Sobrero's initial discoveries to refine purification methods and characterization techniques. The compound's consistent production through hydrolytic autoxidation of α-pinene has been documented extensively, with alternative synthetic pathways including thermal treatment of related pinol compounds and lead tetraacetate-mediated oxidation reactions. These diverse synthetic approaches have contributed to a comprehensive understanding of this compound's chemical behavior and its relationship to other terpenoid metabolites.

Nomenclature and Chemical Identity

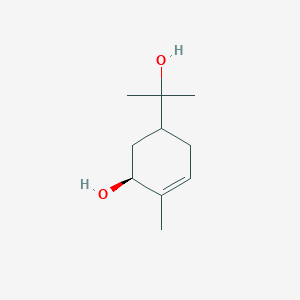

This compound exhibits a complex nomenclature system reflecting its multiple chemical identities and structural interpretations across different chemical classification schemes. The compound is most commonly referred to by several primary names, including this compound, Sobrerol, and pinol hydrate, with each designation emphasizing different aspects of its chemical structure or origin. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol, which precisely describes its structural configuration and functional group arrangements.

The molecular formula C₁₀H₁₈O₂ defines this compound's elemental composition, corresponding to a molecular weight of 170.25 grams per mole. Additional systematic nomenclature includes the designation 1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol and the alternative name 1-methyl-α-hydroxyisopropylcyclohexenol-6, both of which emphasize the compound's cyclohexene ring structure and hydroxyl group positioning. The compound is also recognized by various trade names and pharmaceutical designations, including entries in chemical databases under multiple synonym listings.

Table 1: Primary Nomenclature and Identifiers for this compound

Structure

2D Structure

Properties

CAS No. |

32226-54-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(1S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8?,9-/m0/s1 |

InChI Key |

OMDMTHRBGUBUCO-GKAPJAKFSA-N |

SMILES |

CC1=CCC(CC1O)C(C)(C)O |

Isomeric SMILES |

CC1=CCC(C[C@@H]1O)C(C)(C)O |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O |

boiling_point |

270.5 °C |

melting_point |

130.5 °C |

Other CAS No. |

32226-54-3 |

Synonyms |

1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol 1-methyl-alpha-hydroxyisopropylcyclohexenol-6 Sobrepin sobrerol sobrerol, (+-)-isome |

Origin of Product |

United States |

Scientific Research Applications

Respiratory Health

Sobrerol has been extensively studied for its efficacy in managing respiratory tract infections (RTIs). Its ability to fluidify mucus and improve mucociliary clearance makes it a valuable agent in treating conditions characterized by mucus hypersecretion. A systematic review highlighted 25 studies involving Sobrerol, including ten double-blind randomized controlled trials (RCTs) and 15 open studies .

Key Findings:

- Efficacy in RTIs: Sobrerol demonstrated significant improvements in mucus production and ciliary motility, which are crucial for effective respiratory function.

- Pediatric Studies: Seven studies focused on children showed favorable outcomes in treating acute and chronic respiratory diseases .

| Study Type | Condition | Treatment | Outcome |

|---|---|---|---|

| Double-blind RCT | Chronic bronchitis | Sobrerol 300 mg twice daily | No exacerbations in 76% of patients |

| Open study | Acute RTIs | Sobrerol syrup | Significant improvement in respiratory function indices |

| Pediatric RCT | Whooping cough | Sobrerol combination therapy | Rapid improvement in symptoms |

Immune Support

Recently, Sobrerol has been included in formulations designed to enhance immune function. For instance, the Sobrepin Natura Immuno supplement incorporates Sobrerol along with other ingredients like Lactococcus lactis strain Plasma (IMMUSE), aimed at boosting the immune response through the activation of plasmacytoid dendritic cells (pDCs) .

Key Benefits:

- Enhanced Immune Response: The combination of Sobrerol and IMMUSE has been validated through numerous clinical trials demonstrating its effectiveness in supporting both innate and adaptive immunity.

- Respiratory Health Support: The formulation also includes elderberry extract to promote respiratory health.

Potential Biomedical Applications

Emerging research indicates that Sobrerol may have additional therapeutic properties beyond its mucoactive effects. Studies suggest potential anti-inflammatory and antioxidant activities, which could be beneficial in various biomedical contexts . However, comprehensive investigations are still required to fully understand these properties.

Research Directions:

- Further exploration of Sobrerol's interactions with biological systems.

- Investigations into its safety profile and long-term effects.

Comparison with Similar Compounds

Menthol

- Structure: A cyclic monoterpene alcohol with a hexane backbone and a hydroxyl group.

- Comparison : Unlike this compound, menthol lacks the bicyclic framework and secondary hydroxyl group, reducing its mucolytic efficacy. However, menthol exhibits stronger cooling and anti-irritant effects, often used in topical decongestants .

Ambroxol

- Structure : A derivative of vasicine, featuring a benzylamine group.

- Comparison : Ambroxol’s mechanism involves surfactant stimulation and antioxidant activity, whereas this compound directly modulates mucus rheology. Clinical trials show Ambroxol has a faster onset but shorter duration of action compared to this compound .

Functional Analogs

Carbocisteine

Theophylline

- Mechanism : A bronchodilator via phosphodiesterase inhibition.

- Comparison: A 1989 trial reported that this compound-theophylline combination therapy reduced exacerbation frequency by 40% in chronic bronchitis patients, outperforming monotherapy (25% reduction) .

Table 1: Comparative Efficacy of this compound and Analogs in Clinical Trials

Table 2: Structural and Pharmacokinetic Comparison

| Property | This compound | Menthol | Ambroxol |

|---|---|---|---|

| Molecular Formula | $ C{10}H{18}O_2 $ | $ C{10}H{20}O $ | $ C{13}H{18}Br2N2O $ |

| Half-life (hours) | 4–6 | 2–3 | 7–10 |

| Bioavailability | 85% | 45% | 70% |

Research Findings and Clinical Implications

- Synergistic Effects: this compound’s combination with carbocisteine or theophylline significantly improves outcomes in obstructive respiratory diseases, as shown by reduced hospitalization rates (15% vs. 30% in monotherapy) .

- Safety Profile : this compound exhibits fewer gastrointestinal side effects (e.g., nausea: 5% incidence) compared to ambroxol (12%) and carbocisteine (10%) .

- Structural Advantages : The bicyclic structure of this compound enhances binding to mucin proteins, prolonging its action compared to linear analogs like menthol .

Preparation Methods

Oxidation Reaction Mechanisms

The industrial synthesis of sobrerol begins with the oxidation of α-pinene, a bicyclic monoterpene. The reaction proceeds via acid-catalyzed epoxidation followed by ring-opening and rearrangement steps. Key reaction parameters include:

-

Oxidizing Agents : Hydrogen peroxide (30–50% w/w) or potassium permanganate.

-

Catalysts : Sulfuric acid (0.5–2.0 M) or acetic acid.

-

Temperature : 40–60°C for H₂O₂ systems; 70–90°C for KMnO₄.

The choice of oxidizer impacts byproduct formation. For instance, H₂O₂ minimizes secondary oxidation products, whereas KMnO₄ generates higher yields of verbenol derivatives, necessitating additional purification.

Table 1: Comparative Analysis of α-Pinene Oxidation Methods

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ | H₂SO₄ | 50 | 68–72 | ≥95 |

| KMnO₄ | H₂SO₄ | 80 | 60–65 | 85–90 |

Workup and Isolation

Post-oxidation, the crude mixture undergoes neutralization with sodium bicarbonate (NaHCO₃) to quench residual acid. The organic layer is extracted using ethyl acetate or dichloromethane, followed by solvent evaporation under reduced pressure. The resultant residue is subjected to fractional crystallization from an ethanol-water (3:1 v/v) system, yielding sobrerol as colorless crystals.

Alternative Synthetic Routes

Biosynthetic Approaches

Recent exploratory studies have investigated enzymatic oxidation of α-pinene using cytochrome P450 monooxygenases. While these methods offer greener profiles, industrial adoption remains limited due to low volumetric productivity (≤15% yield) and high enzyme costs.

Epoxidation-Reduction Pathways

Alternative routes involve epoxidizing α-pinene to α-pinene oxide, followed by hydrogenolysis over palladium catalysts. This method achieves moderate yields (55–60%) but requires costly catalysts and high-pressure equipment, rendering it economically unviable for large-scale production.

Purification and Pharmaceutical Formulation

Crystallization Optimization

Pharmaceutical-grade sobrerol demands ≥99% purity, achieved through iterative recrystallization. Ethanol-water mixtures effectively remove hydrophobic byproducts like limonene, with optimal recovery at 4°C.

Sobrepin Oral Suspension

The final drug product, this compound, incorporates sobrerol (300 mg/sachet) with excipients such as sucrose, citric acid, and orange flavoring. The granules are produced via wet granulation, ensuring uniform particle size (150–200 µm) for consistent dissolution.

Quality Control and Analytical Methods

Chromatographic Assays

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions on Sobrepin’s mechanisms of action?

- Answer : Use the PECO framework (Population: biological model; Exposure: this compound concentration/dose; Comparison: control group; Outcome: measurable effect) to structure questions. For example: "How does this compound (E) affect mitochondrial respiration (O) in murine hepatocytes (P) compared to untreated cells (C)?" This ensures specificity and testability . Additionally, validate the question against FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with academic rigor .

Q. What experimental parameters are critical during this compound’s initial synthesis and characterization?

- Answer : Document the following:

- Synthesis : Reaction conditions (temperature, solvent, catalysts), yield optimization, and purification methods (e.g., column chromatography).

- Characterization : Spectroscopic data (NMR, IR), chromatographic purity (HPLC ≥95%), and crystallographic structure (if applicable).

Reproducibility requires explicit reporting of deviations and validation via independent replication .

Q. How should researchers select analytical techniques to assess this compound’s stability under varying physiological conditions?

- Answer : Prioritize techniques aligned with the research scope:

| Parameter | Technique | Limitations |

|---|---|---|

| Thermal stability | Differential Scanning Calorimetry (DSC) | Requires pure samples |

| pH sensitivity | UV-Vis spectroscopy | Limited to chromophore presence |

| Metabolic degradation | LC-MS/MS | High equipment cost |

| Cross-validate results with orthogonal methods to reduce bias . |

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across in vitro vs. in vivo models be systematically resolved?

- Answer : Conduct a meta-analysis to identify variables causing discrepancies:

- Experimental variables : Dose-response curves, exposure duration, cell/tissue specificity.

- Biological variables : Metabolic differences (e.g., cytochrome P450 activity in vivo).

Use statistical tools like ANOVA with post-hoc tests to isolate confounding factors. Document null results to avoid publication bias .

Q. What strategies ensure robust statistical interpretation of this compound’s dose-dependent toxicological data?

- Answer : Apply dose-response modeling (e.g., Hill equation) to estimate EC50/IC50 values. Validate assumptions:

- Normality : Shapiro-Wilk test.

- Homoscedasticity : Levene’s test.

For non-linear relationships, use non-parametric methods (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to contextualize significance .

Q. How should multi-omics approaches be integrated to study this compound’s polypharmacology?

- Answer : Design a systems biology workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes.

Proteomics : SILAC labeling to quantify protein expression changes.

Metabolomics : NMR or GC-MS to track metabolic flux.

Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) for cross-omics integration. Address false discovery rates via Benjamini-Hochberg correction .

Q. What ethical considerations arise when extrapolating this compound’s preclinical data to human trials?

- Answer : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies. For translational gaps:

- Validate target engagement in human-derived organoids.

- Conduct pharmacokinetic simulations to estimate safe starting doses.

Disclose uncertainties in grant proposals and ethics review boards .

Methodological Guidelines

- Data Presentation : Use supplementary tables for raw datasets (e.g., NMR peaks, kinetic constants) to maintain manuscript clarity .

- Reproducibility : Share synthetic protocols via platforms like protocols.io , including troubleshooting steps .

- Peer Review : Pre-submission checks for alignment with journal guidelines (e.g., Beilstein Journal’s compound characterization standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.